5-Fold Oral Blood Level Enhancement vs. Parent Norfloxacin: The Core Bioavailability Differentiation
The target compound produced approximately 5-fold higher blood levels of norfloxacin compared to an equivalent oral dose of norfloxacin itself in mice [1]. Norfloxacin's baseline oral bioavailability is only 30–40% in humans, with peak serum concentrations of ~1.5 μg/mL after a 400 mg dose [2]. The 5-fold blood level enhancement observed with this dioxolane-masked prodrug represents the single most important quantitative differentiation from the parent drug, directly addressing the primary pharmacokinetic liability that limits norfloxacin's clinical utility [1].
| Evidence Dimension | Oral blood/serum level of norfloxacin after equimolar oral administration |
|---|---|
| Target Compound Data | ~5-fold higher blood levels of NFLX than NFLX itself (administered orally to mice) |
| Comparator Or Baseline | Norfloxacin (NFLX) parent drug, equimolar oral dose, mouse model |
| Quantified Difference | Approximately 5-fold enhancement in systemic norfloxacin exposure |
| Conditions | Oral administration to mice; blood levels measured; study by Sakamoto et al., Chem Pharm Bull 1985, 33(11):4870-4877 |
Why This Matters
A 5-fold increase in systemic exposure can translate into clinically meaningful differences in therapeutic efficacy, particularly for infections requiring sustained drug levels above the MIC, making this prodrug the rational procurement choice when norfloxacin's low bioavailability is the limiting factor.
- [1] Sakamoto F, Ikeda S, Kondo H, Tsukamoto G. Studies on prodrugs. IV. Preparation and characterization of N-(5-substituted 2-oxo-1,3-dioxol-4-yl)methyl norfloxacin. Chem Pharm Bull (Tokyo). 1985 Nov;33(11):4870-7. doi:10.1248/cpb.33.4870. PMID:3830420. View Source
- [2] Stein GE. Review of the bioavailability and pharmacokinetics of oral norfloxacin. Am J Med. 1987 Jun 26;82(6B):18-21. doi:10.1016/0002-9343(87)90613-9. PMID:3300308. View Source
